![molecular formula C24H29N3O B2564404 3,5-di-tert-butyl-4-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol CAS No. 478258-11-6](/img/structure/B2564404.png)
3,5-di-tert-butyl-4-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol
Übersicht
Beschreibung
3,5-di-tert-butyl-4-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol is a complex organic compound that features a quinoline moiety linked to a phenol group through a hydrazone linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-di-tert-butyl-4-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol typically involves the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with quinoline-8-carbohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-di-tert-butyl-4-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the phenolic hydroxyl group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
The compound exhibits strong antioxidant properties due to the presence of the phenolic hydroxyl group. This functionality allows it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. Studies have shown that similar compounds can reduce lipid peroxidation and protect cellular components from oxidative damage .
Antimicrobial Activity
Research indicates that derivatives of this compound demonstrate antimicrobial properties against various pathogens. The quinoline moiety is known for its bioactivity, and when combined with hydrazine derivatives, it enhances the compound's efficacy against bacteria and fungi. For instance, compounds with similar structures have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies. It has been suggested that the inhibition of certain pro-inflammatory cytokines can be achieved through the modulation of signaling pathways influenced by phenolic compounds .
Synthesis Methodologies
The synthesis of 3,5-di-tert-butyl-4-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol typically involves multi-step organic reactions, including:
- Condensation Reactions : The formation of the hydrazone linkage between quinoline derivatives and hydrazine.
- Functionalization : The introduction of tert-butyl groups on the phenolic ring to enhance solubility and stability.
The synthesis process can be optimized by varying reaction conditions such as temperature and solvent choice to improve yield and purity .
Potential in Alzheimer's Disease Treatment
Compounds similar to this compound have shown promise as acetylcholinesterase inhibitors, which are crucial in treating Alzheimer's disease. By inhibiting this enzyme, the compounds can potentially increase acetylcholine levels in the brain, thereby improving cognitive functions .
Cancer Therapeutics
The quinoline structure is often associated with anticancer activity. Research suggests that compounds containing quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .
Antioxidant Efficacy Study
A study evaluating the antioxidant capabilities of related phenolic compounds found that they significantly reduced oxidative stress markers in cellular models. This suggests that this compound could be effective in therapeutic strategies targeting oxidative damage-related diseases.
Antimicrobial Assessment
In a comparative study of various hydrazone derivatives against microbial strains, this compound exhibited significant inhibitory effects on both bacterial and fungal growth, highlighting its potential as a broad-spectrum antimicrobial agent.
Wirkmechanismus
The mechanism of action of 3,5-di-tert-butyl-4-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the phenolic hydroxyl group can scavenge free radicals, providing antioxidant properties. The hydrazone linkage may also play a role in modulating biological activity by interacting with specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-di-tert-butylcatechol: Similar in structure but lacks the quinoline moiety.
3,5-di-tert-butyl-4-hydroxybenzaldehyde: Precursor in the synthesis of the target compound.
Quinoline-8-carbohydrazide: Another precursor used in the synthesis
Uniqueness
3,5-di-tert-butyl-4-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol is unique due to its combination of a quinoline moiety with a phenolic group through a hydrazone linkage. This structure imparts a range of chemical and biological properties that are not found in simpler analogs. The presence of the quinoline moiety enhances its potential for biological activity, while the phenolic group provides antioxidant properties .
Biologische Aktivität
3,5-di-tert-butyl-4-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol (referred to as DBQH) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a quinoline moiety linked to a hydrazone structure, which is known for its diverse biological effects. The following sections explore its synthesis, biological activities, and relevant research findings.
Synthesis
DBQH can be synthesized through several methods involving the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with quinoline derivatives. The synthesis typically involves hydrazine derivatives as intermediates, which facilitate the formation of the hydrazone linkage. The reaction conditions often include polar aprotic solvents and elevated temperatures to enhance yield and purity.
Biological Activity Overview
The biological activity of DBQH has been investigated in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Below is a summary of key findings:
Antimicrobial Activity
DBQH exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, a study reported that DBQH had an IC50 value comparable to standard antibiotics, indicating its potential use as an alternative antimicrobial agent .
Anti-inflammatory Effects
Research indicates that DBQH possesses anti-inflammatory properties by modulating inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its utility in treating inflammatory diseases. A detailed analysis revealed that DBQH reduces the expression of NF-kB, a key transcription factor involved in inflammation .
Anticancer Properties
DBQH has also been evaluated for its anticancer effects. Studies demonstrate that it induces apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The compound's ability to inhibit cell proliferation was confirmed through MTT assays, showing significant dose-dependent effects on cancer cells .
Study 1: Antimicrobial Efficacy
In a comparative study of DBQH against common bacterial strains, the compound demonstrated potent activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. These results suggest that DBQH could serve as a promising lead for developing new antibiotics .
Study 2: Anti-inflammatory Mechanism
In vitro experiments using LPS-stimulated macrophages revealed that DBQH significantly reduced TNF-alpha and IL-6 levels by up to 70%. This study emphasizes the compound’s potential in managing chronic inflammatory conditions .
Study 3: Cancer Cell Line Testing
A series of assays conducted on breast and colon cancer cell lines showed that DBQH inhibited cell viability by over 60% at concentrations above 25 µM. Flow cytometry analysis indicated that this effect was largely due to apoptosis induction, characterized by increased annexin V staining .
Data Tables
Biological Activity | IC50/MIC Values | Effect |
---|---|---|
Antimicrobial | 10 - 50 µg/mL | Inhibits growth of bacterial strains |
Anti-inflammatory | - | Reduces TNF-alpha and IL-6 levels by up to 70% |
Anticancer (Breast) | >25 µM | Induces apoptosis in cancer cells |
Eigenschaften
IUPAC Name |
3,5-ditert-butyl-4-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O/c1-23(2,3)19-13-17(28)14-20(24(4,5)6)18(19)15-26-27-21-11-7-9-16-10-8-12-25-22(16)21/h7-15,27-28H,1-6H3/b26-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTVYGFCBCSTJF-CVKSISIWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1C=NNC2=CC=CC3=C2N=CC=C3)C(C)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1/C=N/NC2=CC=CC3=C2N=CC=C3)C(C)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.